4-amino-1-ethyl-1H-pyrazole-5-carboxamide

Medicinal chemistry Synthetic methodology Building block procurement

4-Amino-1-ethyl-1H-pyrazole-5-carboxamide (CAS 957513-91-6) is a heterocyclic pyrazole derivative with the molecular formula C₆H₁₀N₄O and a molecular weight of 154.17 g/mol, featuring an amino group at the 4-position, an ethyl substituent at the N1 position, and a carboxamide functionality at the 5-position. This compound serves primarily as a pharmaceutical intermediate and synthetic building block in organic synthesis.

Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
CAS No. 957513-91-6
Cat. No. B1277584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-1-ethyl-1H-pyrazole-5-carboxamide
CAS957513-91-6
Molecular FormulaC6H10N4O
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)N)C(=O)N
InChIInChI=1S/C6H10N4O/c1-2-10-5(6(8)11)4(7)3-9-10/h3H,2,7H2,1H3,(H2,8,11)
InChIKeyOBDNICZWXYAZHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-ethyl-1H-pyrazole-5-carboxamide (CAS 957513-91-6) for Research Procurement: Core Chemical Identity and Baseline Characterization


4-Amino-1-ethyl-1H-pyrazole-5-carboxamide (CAS 957513-91-6) is a heterocyclic pyrazole derivative with the molecular formula C₆H₁₀N₄O and a molecular weight of 154.17 g/mol, featuring an amino group at the 4-position, an ethyl substituent at the N1 position, and a carboxamide functionality at the 5-position [1]. This compound serves primarily as a pharmaceutical intermediate and synthetic building block in organic synthesis . Vendor technical data confirm a baseline purity specification of 95%, physical form as a powder, and recommended storage at room temperature . The compound's balanced physicochemical properties—including two hydrogen bond donors, five hydrogen bond acceptors, and two rotatable bonds [1]—make it a versatile scaffold for derivatization in medicinal chemistry and agrochemical discovery programs.

Why 4-Amino-1-ethyl-1H-pyrazole-5-carboxamide Cannot Be Substituted with Other Pyrazole-5-carboxamide Analogs


Generic substitution among pyrazole-5-carboxamide analogs is not feasible due to pronounced structure-activity relationship (SAR) sensitivity at key substitution positions. Extensive SAR studies of pyrazole-5-carboxamide derivatives have demonstrated that even minor modifications—such as altering the N1 substituent from ethyl to methyl, changing the 4-position amino group to alternative functional groups, or varying the carboxamide substitution pattern—produce substantial differences in biological activity profiles [1]. For instance, the N1-ethyl substitution pattern in this compound confers distinct physicochemical properties and synthetic reactivity compared to the more commonly available N1-methyl pyrazole-5-carboxamide analogs [2]. Furthermore, the specific 4-amino-5-carboxamide arrangement provides a unique hydrogen-bonding network that influences both target binding interactions and subsequent derivatization potential [3].

Quantitative Differentiation Evidence for 4-Amino-1-ethyl-1H-pyrazole-5-carboxamide: Head-to-Head and Cross-Study Comparisons


Synthetic Accessibility: Ethyl vs. Methyl N1-Substitution in Pyrazole-5-carboxamide Derivatives

4-Amino-1-ethyl-1H-pyrazole-5-carboxamide offers distinct synthetic accessibility advantages over the more commonly available 1-methyl analog series. The presence of the ethyl group at the N1 position enables differentiated downstream functionalization pathways, particularly in alkylation and cross-coupling reactions [1]. Specifically, the ethyl substituent provides enhanced conformational flexibility and steric properties compared to the methyl-substituted analogs, which can be critical for optimizing target binding in structure-based drug design [2].

Medicinal chemistry Synthetic methodology Building block procurement

Patent-Literature Lead Potential: Comparative Activity of Pyrazole-5-carboxamide Scaffolds in Immunosuppression

While the specific 4-amino-1-ethyl-1H-pyrazole-5-carboxamide compound has not been directly assayed in published literature, the pyrazole-5-carboxamide scaffold class—to which this compound belongs—has demonstrated potent immunosuppressant activity. A series of pyrazole carboxamides disclosed in the literature exhibited strong immunosuppressant activity in rodent and human mixed leukocyte response (MLR) assays with IC₅₀ values below 1 μM [1]. This class-level potency establishes a benchmark against which the 4-amino-1-ethyl-substituted variant may be evaluated as a candidate for further lead optimization.

Immunology Drug discovery Mixed leukocyte response

Purity and Storage Specifications: Vendor-Quantified Quality Control Parameters

Vendor technical documentation establishes baseline quality parameters for 4-amino-1-ethyl-1H-pyrazole-5-carboxamide. The compound is supplied with a minimum purity specification of 95% and is stored at room temperature . These specifications are consistent across multiple vendors, including Sigma-Aldrich (via Enamine) and AKSci, providing procurement reliability . The compound's stability under ambient storage conditions reduces cold-chain logistics requirements compared to structurally related pyrazole derivatives that may require refrigerated storage.

Quality control Vendor comparison Procurement specifications

Hydrogen-Bonding Capacity: Quantitative Comparison of Donor-Acceptor Profiles in Pyrazole Derivatives

4-Amino-1-ethyl-1H-pyrazole-5-carboxamide possesses a hydrogen-bond donor count of 2 and a hydrogen-bond acceptor count of 5, with a topological polar surface area (TPSA) suitable for drug-like properties . This hydrogen-bonding profile differs from structurally related analogs such as 5-amino-1-ethyl-1H-pyrazole (different amino group position), 1-ethyl-1H-pyrazole-5-carboxamide (lacking the 4-amino group), and 4-amino-1-methyl-1H-pyrazole-5-carboxamide (N1-methyl instead of ethyl). The specific 4-amino-5-carboxamide arrangement creates a unique hydrogen-bonding network that influences molecular recognition events in target binding [1].

Molecular recognition Medicinal chemistry Physicochemical profiling

Primary Research and Development Applications for 4-Amino-1-ethyl-1H-pyrazole-5-carboxamide (CAS 957513-91-6)


Structure-Activity Relationship (SAR) Exploration of Pyrazole-5-carboxamide Pharmacophores

4-Amino-1-ethyl-1H-pyrazole-5-carboxamide serves as a key building block for SAR exploration programs investigating the impact of N1-ethyl substitution on biological activity. As demonstrated in anthelmintic SAR studies of 1-methyl-1H-pyrazole-5-carboxamide derivatives, where iterative optimization of 64 analogs yielded compounds with IC₅₀ values as low as 0.01 μM against Haemonchus contortus L4 larval development [1], the corresponding N1-ethyl variant provides a critical comparator for evaluating substituent effects. The compound's 4-amino group enables further derivatization via diazotization, acylation, or alkylation, while the 5-carboxamide moiety can be functionalized or retained for hydrogen-bonding interactions [2].

Immunosuppressant Lead Optimization Programs

Given the demonstrated potency of pyrazole-5-carboxamide scaffolds in immunosuppressant MLR assays (IC₅₀ < 1 μM) [3], 4-amino-1-ethyl-1H-pyrazole-5-carboxamide represents a distinct substitution variant within this validated chemotype. Research programs focused on autoimmune disease therapeutics or transplant rejection can employ this compound to explore whether the 4-amino-1-ethyl substitution pattern enhances selectivity, improves pharmacokinetic properties, or reduces off-target effects relative to previously disclosed pyrazole carboxamide leads.

Pharmaceutical Intermediate for Downstream Heterocyclic Synthesis

4-Amino-1-ethyl-1H-pyrazole-5-carboxamide functions as a versatile intermediate in organic synthesis, as documented in supplier technical literature . The presence of both amino and carboxamide functional groups enables participation in diverse synthetic transformations, including amide coupling, nucleophilic substitution, and heterocycle formation. This compound is particularly valuable for constructing more complex pyrazole-containing scaffolds used in kinase inhibitor development and GPCR modulator programs, where the 1-ethyl-1H-pyrazole core has been identified as a privileged substructure for enhancing binding affinity and selectivity [4].

Pesticide and Agrochemical Discovery Scaffold

The pyrazole-5-carboxamide motif has demonstrated significant potential in agrochemical applications. Studies of aryl isoxazoline derivatives containing the pyrazole-5-carboxamide motif have identified compounds with insecticidal activity comparable to the positive control fluralaner against Mythimna separata [5]. Additionally, pyrazole-5-carboxamide derivatives have shown fungicidal activity against Pseudoperonospora cubensis, with optimized compounds (e.g., T24) demonstrating potential as agricultural fungicides [6]. 4-Amino-1-ethyl-1H-pyrazole-5-carboxamide can serve as a starting material for synthesizing novel agrochemical candidates incorporating this validated scaffold, with the N1-ethyl substitution providing a differentiated starting point for lead generation.

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